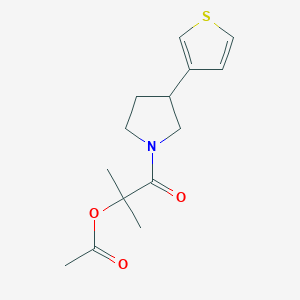
2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate is a synthetic organic compound that features a complex structure with a thiophene ring, a pyrrolidine ring, and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino acids or amines with suitable electrophiles.
Introduction of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Acetylation: The final step involves acetylation, where the compound is treated with acetic anhydride in the presence of a base like pyridine to introduce the acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and quality control.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
作用机制
The mechanism of action of 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrolidine rings can engage in π-π interactions and hydrogen bonding, facilitating binding to active sites. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-Methyl-1-oxo-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-2-yl acetate: Similar structure but with the thiophene ring in a different position.
2-Methyl-1-oxo-1-(3-(furan-3-yl)pyrrolidin-1-yl)propan-2-yl acetate: Similar structure with a furan ring instead of a thiophene ring.
2-Methyl-1-oxo-1-(3-(pyridin-3-yl)pyrrolidin-1-yl)propan-2-yl acetate: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, can enhance electronic properties and binding interactions compared to similar compounds with different heterocycles.
属性
IUPAC Name |
[2-methyl-1-oxo-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10(16)18-14(2,3)13(17)15-6-4-11(8-15)12-5-7-19-9-12/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFILTOGGVDSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
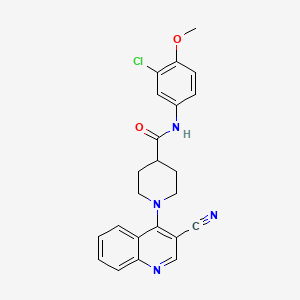
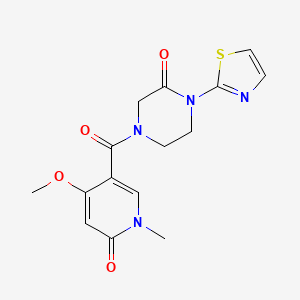
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)
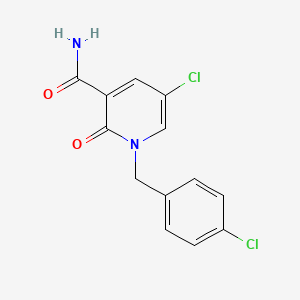
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)

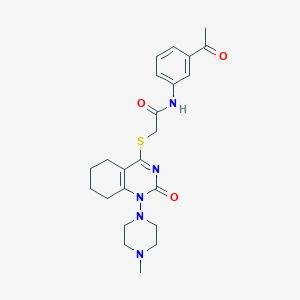
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
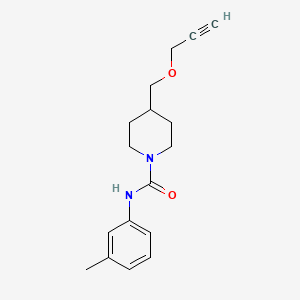
![N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2484000.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
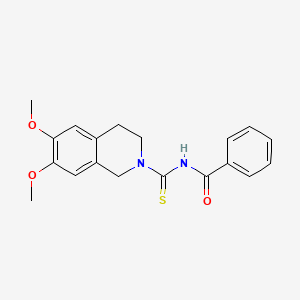
![5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)
